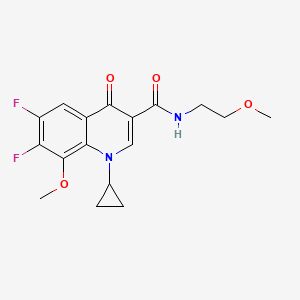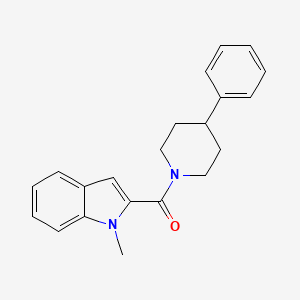
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the quinoline core using cyclopropyl halides.
Methoxylation: The methoxy groups are introduced using methoxylating agents like dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with 2-methoxyethylamine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the quinoline ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
The uniqueness of this compound lies in its specific substituents, which may confer unique properties and potential advantages in certain applications.
Properties
Molecular Formula |
C17H18F2N2O4 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18F2N2O4/c1-24-6-5-20-17(23)11-8-21(9-3-4-9)14-10(15(11)22)7-12(18)13(19)16(14)25-2/h7-9H,3-6H2,1-2H3,(H,20,23) |
InChI Key |
UTNKRXWVEJDDBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B11002213.png)
![2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11002215.png)

![N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide](/img/structure/B11002224.png)
![4-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11002232.png)
methanone](/img/structure/B11002240.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11002241.png)
![3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11002247.png)
![methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11002254.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11002261.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B11002262.png)
![1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea](/img/structure/B11002265.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one](/img/structure/B11002271.png)
![5-[3-Oxo-3-(2-phenylmorpholin-4-yl)propyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B11002275.png)
